2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide
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Overview
Description
2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide is an organic compound with the molecular formula C15H10BrCl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and is used in the synthesis of several important chemical products .
Preparation Methods
The synthesis of 2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: The final step involves the formation of the amide bond by reacting the acylated product with an amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide undergoes several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide can be compared with other similar compounds such as:
- 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
- 2-amino-2’,5-dichlorobenzophenone
These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10BrCl2NO2 |
---|---|
Molecular Weight |
387.1 g/mol |
IUPAC Name |
2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H10BrCl2NO2/c16-8-14(20)19-13-5-4-11(18)7-12(13)15(21)9-2-1-3-10(17)6-9/h1-7H,8H2,(H,19,20) |
InChI Key |
QZZXQHVTWRSTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr |
Origin of Product |
United States |
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